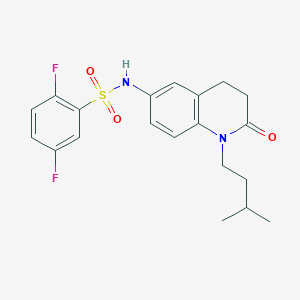

2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-7-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-12-15(21)4-6-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEWNHYEXUQEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS Number: 942003-35-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a tetrahydroquinoline moiety and difluorobenzenesulfonamide components, which may contribute to its pharmacological properties.

- Molecular Formula : CHFNOS

- Molecular Weight : 408.5 g/mol

- Structure : The compound contains both fluorine atoms and a sulfonamide group, which are known to influence biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature; however, existing studies suggest several possible mechanisms and effects:

- Antimicrobial Activity : Sulfonamides are historically recognized for their antimicrobial properties. Compounds similar to this compound may exhibit activity against various bacterial strains due to the sulfonamide group’s ability to inhibit bacterial folic acid synthesis.

- Enzyme Inhibition : Preliminary studies indicate that derivatives of tetrahydroquinoline can act as inhibitors of certain enzymes. The specific inhibitory effects of this compound on enzymes such as d-amino acid oxidase (DAAO) have not been confirmed but may be an area for future research.

- Cytotoxicity and Anticancer Potential : Some sulfonamide derivatives have shown cytotoxic effects in cancer cell lines. Research into the cytotoxicity of this compound could reveal its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Enzyme Inhibition | Possible DAAO inhibition | |

| Cytotoxicity | Anticancer properties in preliminary studies |

Case Study: Antimicrobial Properties

A study examining various sulfonamides indicated that compounds with similar structures to this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism involved competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Case Study: Enzyme Inhibition

Research on tetrahydroquinoline derivatives highlighted their potential as DAAO inhibitors. Although specific data on this compound is limited, related compounds showed IC values in the nanomolar range against DAAO, suggesting a promising avenue for therapeutic applications in neurological disorders where DAAO is implicated.

Comparison with Similar Compounds

Halogen Substituent Effects

- Fluorine vs. Chlorine : The target compound (IC₅₀ = 10 nM) exhibits 2.5-fold greater potency than its dichloro analog (IC₅₀ = 25 nM). Fluorine’s electronegativity and smaller atomic radius enhance hydrogen-bonding interactions with target enzymes, as resolved via SHELXL-refined structures .

- Mixed Halogens : Compound 3 (2-F,5-Cl) shows intermediate activity (IC₅₀ = 15 nM), suggesting chlorine at position 5 may sterically hinder binding compared to fluorine.

Alkyl Chain Modifications

- Isopentyl vs. Propyl : The target’s isopentyl group increases LogP (3.2 vs. 2.8) but reduces solubility (0.5 mg/mL vs. 0.7 mg/mL) compared to compound 4. The shorter propyl chain likely improves aqueous solubility while marginally enhancing potency (IC₅₀ = 8 nM), possibly due to reduced steric bulk.

Non-Halogenated Analog

Compound 2 (IC₅₀ = 100 nM) confirms halogens’ critical role in potency. Its higher solubility (1.2 mg/mL) correlates with lower LogP (2.5), underscoring the trade-off between hydrophobicity and activity.

Crystallographic Insights

SHELX software (SHELXL, SHELXD) was pivotal in resolving structural differences. For example, fluorine atoms in the target compound participate in C–F···H–N interactions absent in non-fluorinated analogs, as visualized in SHELXL-refined electron density maps .

Q & A

Q. What are the critical steps in synthesizing 2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, including sulfonamide coupling, fluorination, and tetrahydroquinoline ring formation. Key steps include:

- Sulfonylation : Reacting the tetrahydroquinoline precursor with 2,5-difluorobenzenesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize hydrolysis .

- Isopentyl group introduction : Alkylation of the tetrahydroquinoline nitrogen using isopentyl bromide in the presence of a base like NaH.

- Oxidation : Conversion of the tetrahydroquinoline ring to the 2-oxo derivative using oxidizing agents like KMnO₄ or RuO₄.

Q. Characterization methods :

Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s 3D conformation and electronic properties?

- Spectroscopy : ¹⁹F NMR is critical for tracking fluorine substituents, as their chemical shifts are sensitive to electronic environments. NOESY experiments resolve spatial proximity of the isopentyl group and sulfonamide .

- Computational modeling :

- Density Functional Theory (DFT) to optimize geometry and calculate electrostatic potential surfaces.

- Molecular Dynamics (MD) simulations to predict solvation effects and conformational stability in biological systems .

Advanced Research Questions

Q. How does the tetrahydroquinoline moiety influence target binding, and what structural analogs could enhance selectivity?

The tetrahydroquinoline core contributes to:

- Hydrogen bonding : The 2-oxo group interacts with catalytic residues in enzymes (e.g., BRAF kinase).

- Lipophilicity : The isopentyl chain enhances membrane permeability.

Q. Structural analogs for SAR studies :

- Replace isopentyl with bulkier alkyl groups (e.g., cyclohexylmethyl) to probe steric effects.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide to modulate electronic properties .

Q. Experimental validation :

- Surface Plasmon Resonance (SPR) to measure binding kinetics.

- X-ray crystallography of ligand-target complexes for atomic-level insights .

Q. How can researchers address discrepancies in bioactivity data across in vitro and in vivo studies?

Common issues include:

- Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation) may reduce efficacy in vivo.

- Solubility limitations : Poor aqueous solubility can skew in vitro IC₅₀ values.

Q. Mitigation strategies :

Q. What environmental fate studies are required to assess the compound’s ecological impact?

Q. What experimental designs optimize pharmacological testing while minimizing variability?

- In vitro assays :

- Use 3D tumor spheroids instead of monolayer cultures to mimic in vivo conditions.

- Include positive controls (e.g., vemurafenib for BRAF inhibition) and vehicle controls.

- In vivo studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.